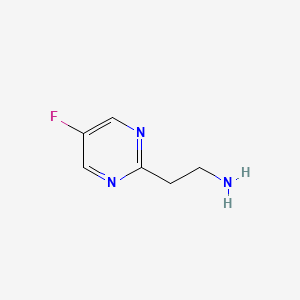![molecular formula C12H15NO2 B13305435 5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid is a complex organic compound with the molecular formula C12H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid typically involves multi-step organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and amination . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification methods to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: DBU, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in the study of biological systems and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carbonitrile : Similar in structure but contains a nitrile group instead of a carboxylic acid .
- 6,7,8,9-tetrahydro-5H-benzo 7annulene-5-carboxylic acid : Similar but differs in the position of the carboxylic acid group .
- 5H-Benzocyclohepten-5-amine, 2-bromo-6,7,8,9-tetrahydro- : Contains a bromine atom and an amine group .
Uniqueness
The uniqueness of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-11-9-6-2-1-4-8(9)5-3-7-10(11)12(14)15/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15) |
InChI Key |
FCOJNQLOATUMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C2=CC=CC=C2C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


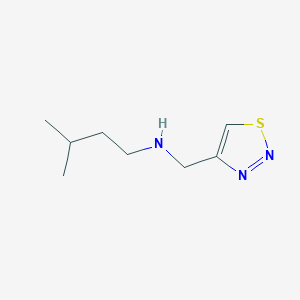
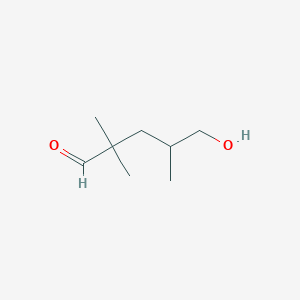
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
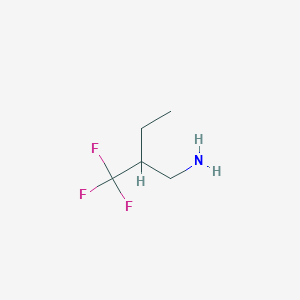
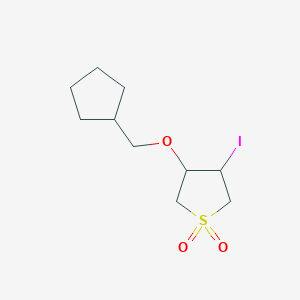
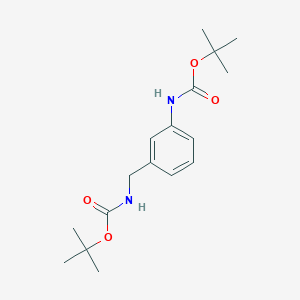
![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)
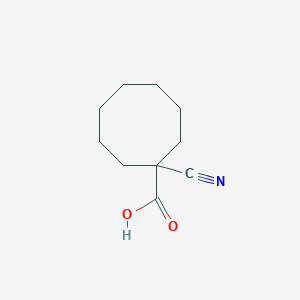
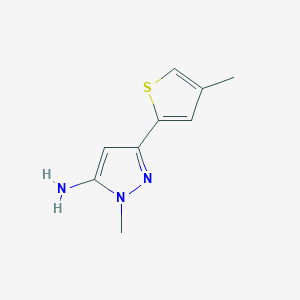

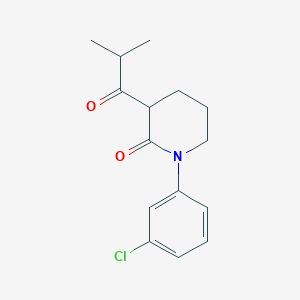
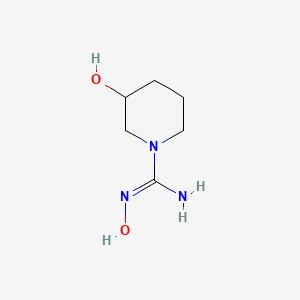
amine](/img/structure/B13305428.png)
